molecular formula C38H46N2O11S B1232153 Rifamycin P CAS No. 59232-87-0

Rifamycin P

Cat. No.: B1232153
CAS No.: 59232-87-0
M. Wt: 738.8 g/mol
InChI Key: XTPGUQSTSWYULT-TXXBDZDDSA-N
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Description

Rifamycin P is a member of the ansamycin class of antibiotics, originally isolated from mutant strains of Streptomyces mediterranei (renamed Amycolatopsis mediterranei) . It belongs to the rifamycin family, which is characterized by a macrocyclic ansa structure that enables binding to the β-subunit of bacterial RNA polymerase, inhibiting transcription . This compound is distinguished by its potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Staphylococcus aureus, and its relatively low toxicity compared to other rifamycins (e.g., LD50 >500 mg/kg in mice) .

Properties

CAS No.

59232-87-0

Molecular Formula

C38H46N2O11S

Molecular Weight

738.8 g/mol

IUPAC Name

[(9Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate

InChI

InChI=1S/C38H46N2O11S/c1-16-11-10-12-17(2)37(47)40-28-32(45)25-24(27-35(28)52-15-39-27)26-34(21(6)31(25)44)51-38(8,36(26)46)49-14-13-23(48-9)18(3)33(50-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,23,29-30,33,42-45H,1-9H3,(H,40,47)/b11-10+,14-13-,17-12+

InChI Key

XTPGUQSTSWYULT-TXXBDZDDSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C

Synonyms

rifamycin P

Origin of Product

United States

Comparison with Similar Compounds

Table 1: TLC Rf Values of this compound and Analogs

Compound Rf Value (Chloroform:Methanol = 95:5)
This compound 0.57
Rifamycin Q 0.32
Rifamycin U 0.63
2.2 Antimicrobial Activity

This compound demonstrates superior in vitro and in vivo activity compared to other rifamycins:

  • Against M. tuberculosis H37Rv : this compound has an MIC of 1 μg/mL, outperforming Rifamycin Q (2.5 μg/mL) and U (2.5 μg/mL) .
  • Against S. aureus in Mice : this compound’s ED50 (0.3 mg/kg, subcutaneous) is significantly lower than Rifamycin SV (17 mg/kg), indicating higher efficacy .
  • Activity Against M. abscessus: While Rifamycin O (a structural analog lacking hydroquinone) shows potent activity (MIC50 = 3.9 μM), this compound’s efficacy against this pathogen remains unstudied .

Table 2: MIC90 Values of Rifamycins Against M. tuberculosis H37Rv

Compound MIC90 (μg/mL)
This compound 1.0
Rifamycin Q 2.5
Rifamycin U 2.5
Rifampicin 0.1
2.4 Derivatives and Therapeutic Potential

Chemical modifications of this compound improve its pharmacological profile:

  • 2’-(Diethylamino)this compound (P/DEA): This derivative exhibits enhanced activity against Mycobacterium avium complex (common in AIDS patients), outperforming rifampicin in preclinical models .
  • Comparison to Rifabutin: Rifabutin’s lack of hydroquinone correlates with anti-M.
2.5 Toxicity and Cytotoxicity

This compound shows low acute toxicity (LD50 >500 mg/kg in mice), contrasting with moderate cytotoxicity observed in other rifamycins (e.g., rifamycin W derivatives with IC50 = 2.36–9.96 μM against cancer cell lines) .

Q & A

Q. How can researchers characterize the chemical structure of Rifamycin P?

this compound’s structure is validated through elemental analysis (C=60.6%, H=6.2%, N=3.8%, O=25.2%, S=4.1%) and UV/Vis spectroscopy, with distinct absorption bands in methanol (λmax 406 nm) and 0.1 N HCl (λmax 416 nm) . Additional confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is recommended to resolve structural ambiguities.

Q. What experimental parameters are critical for assessing this compound’s stability in laboratory conditions?

Stability studies should monitor pH sensitivity, solvent compatibility (e.g., methanol vs. acidic buffers), and temperature effects. Use HPLC to track degradation products and mass spectrometry to identify structural modifications over time .

Q. What analytical techniques are suitable for determining this compound purity in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~400–550 nm) is standard. Pair with thin-layer chromatography (TLC) for rapid screening and mass spectrometry (MS) for molecular weight confirmation. Batch-to-batch consistency requires ≥95% purity thresholds .

Q. How should researchers design bioactivity assays for this compound derivatives?

Use a tiered approach:

  • Primary assays : Antibacterial activity against Mycobacterium tuberculosis (minimum inhibitory concentration, MIC).
  • Secondary assays : Cytotoxicity in mammalian cell lines (e.g., HEK293) to assess selectivity. Include positive controls (e.g., Rifampicin) and replicate experiments to account for biological variability .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store lyophilized this compound at –20°C in airtight, light-protected containers. For solutions, use methanol or dimethyl sulfoxide (DMSO) and avoid repeated freeze-thaw cycles. Monitor stability via UV/Vis spectroscopy monthly .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

  • Step 1 : Verify compound purity (HPLC/MS) and solvent systems used (e.g., DMSO vs. aqueous buffers).
  • Step 2 : Standardize assay conditions (e.g., inoculum size, incubation time).
  • Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability and identify outliers .

Q. What synthetic strategies address challenges in modifying this compound’s amine group for novel analogues?

  • Strategy 1 : Use mutant strains of Streptomyces mediterranei to produce rifamycin precursors with reactive amine sites .
  • Strategy 2 : Employ regioselective alkylation or acylation under inert conditions to preserve the ansamycin backbone. Monitor reaction progress via LC-MS .

Q. How can researchers validate the mechanism of action for novel this compound derivatives?

  • In vitro : RNA polymerase inhibition assays using purified bacterial enzymes.
  • In silico : Molecular docking studies targeting the β-subunit of RNA polymerase (PDB ID: 5UHA). Cross-validate results with rifamycin-resistant bacterial strains to confirm target specificity .

Q. What methodologies optimize this compound production in Streptomyces fermentation systems?

  • Parameter 1 : Adjust carbon/nitrogen ratios in fermentation media to enhance yield (e.g., glycerol as a carbon source).
  • Parameter 2 : Use fed-batch bioreactors to maintain dissolved oxygen >30%.
  • QC : Monitor rifamycin titers via UV spectroscopy and LC-MS .

Q. How should researchers interpret discrepancies in spectroscopic data for this compound derivatives?

  • Case 1 : Shifts in UV/Vis λmax may indicate protonation state changes (e.g., acidic vs. neutral conditions).
  • Case 2 : NMR signal splitting could arise from diastereomer formation during synthesis.
    Validate hypotheses with pH-dependent spectroscopy and chiral chromatography .

Tables for Key Data

Property This compound Method Reference
Elemental Composition (%)C=60.6, H=6.2, N=3.8, S=4.1Elemental Analysis
UV/Vis λmax (methanol)406 nm (E1% 197)UV/Vis Spectroscopy
Stability (pH 7.4, 25°C)>90% intact after 72 hoursHPLC-MS

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